molecular formula C9H8N6O2 B3858455 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine

Cat. No.: B3858455
M. Wt: 232.20 g/mol
InChI Key: OOCUUFTWZQLWKW-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine is a complex organic compound that features a benzodioxole ring fused with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-amino-2H-tetrazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, while the tetrazole moiety can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer properties, particularly in inhibiting cell proliferation.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole ring can interact with hydrophobic pockets, while the tetrazole moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide

Uniqueness

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine stands out due to its unique combination of a benzodioxole ring and a tetrazole moiety, which imparts distinct electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c1-2-7-8(17-5-16-7)3-6(1)4-10-11-9-12-14-15-13-9/h1-4H,5H2,(H2,11,12,13,14,15)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUUFTWZQLWKW-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine
Reactant of Route 2
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine
Reactant of Route 3
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine
Reactant of Route 4
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine
Reactant of Route 5
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine
Reactant of Route 6
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2H-tetrazol-5-amine

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